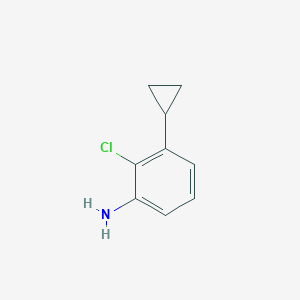

2-Chloro-3-cyclopropylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-chloro-3-cyclopropylaniline |

InChI |

InChI=1S/C9H10ClN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 |

InChI Key |

BJFWDOSDNULACI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Cyclopropylaniline

Established and Emerging Synthetic Routes

Modern organic synthesis provides several strategic routes to 2-Chloro-3-cyclopropylaniline. The most established and widely documented of these is the palladium-catalyzed amination, which allows for the direct formation of the aryl-amine bond. Alternative strategies involving the functionalization of a pre-existing cyclopropylaniline core are less common in the available scientific literature.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile tool for the synthesis of a wide array of arylamines, including this compound. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.org

The synthesis of this compound can be effectively accomplished using the Buchwald-Hartwig amination protocol. This procedure involves the palladium-catalyzed reaction between cyclopropylamine (B47189) and a dihalogenated benzene (B151609), specifically 1-bromo-3-chlorobenzene (B44181). In this reaction, the palladium catalyst selectively facilitates the coupling at the more reactive carbon-bromine bond over the carbon-chlorine bond, directly forming the desired N-cyclopropylaniline structure. This chemoselectivity is a key advantage of the method, allowing for a direct and high-yielding synthesis.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. acs.org For the synthesis of this compound and related N-arylcyclopropylamines, bulky, electron-rich biarylphosphine ligands are particularly effective. acs.org Among these, BrettPhos has been identified as a highly efficient ligand. researchgate.net The steric bulk and electronic properties of BrettPhos facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—which are crucial for achieving high catalytic turnover and product yield. acs.orgnih.gov Catalyst systems based on ligands like BrettPhos and RuPhos have been shown to provide the widest scope for palladium-catalyzed C-N cross-coupling reactions to date. researchgate.net

Optimizing reaction parameters is critical for maximizing the yield and purity of the product in a Buchwald-Hartwig amination. youtube.combristol.ac.uk The choice of solvent, base, and temperature significantly influences the reaction's efficiency.

Solvents: A variety of solvents are suitable for Buchwald-Hartwig reactions, with aromatic hydrocarbons like toluene (B28343) and ethereal solvents such as dioxane being common choices. libretexts.orgwuxiapptec.com The selection is often based on the solubility of the reactants and the required reaction temperature.

Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a widely used base for these couplings due to its high basicity and compatibility with the reaction components. wuxiapptec.comrsc.org

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 80–100 °C, to ensure a reasonable reaction rate. wuxiapptec.com

A specific, optimized procedure for the synthesis of this compound from 1-bromo-3-chlorobenzene and cyclopropylamine employs a catalyst system of palladium(II) acetate (B1210297) and BrettPhos, with sodium tert-butoxide as the base in toluene at 80 °C.

| Parameter | Condition | Purpose |

| Aryl Halide | 1-bromo-3-chlorobenzene | Provides the chloro-substituted aromatic ring. |

| Amine | Cyclopropylamine | Provides the cyclopropylamino group. |

| Catalyst | Palladium(II) acetate | The source of palladium for the catalytic cycle. |

| Ligand | BrettPhos | Stabilizes the palladium center and facilitates the reaction. |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine, enabling it to enter the catalytic cycle. |

| Solvent | Toluene | Provides a medium for the reaction to occur at an elevated temperature. |

| Temperature | 80 °C | Increases the reaction rate to ensure completion in a reasonable timeframe. |

Cyclopropyl-Containing Precursors and Subsequent Functionalization

An alternative synthetic strategy would involve the initial synthesis of a cyclopropyl-containing aniline (B41778), such as N-cyclopropylaniline, followed by functionalization of the aromatic ring. researchgate.netmcneill-group.org This approach would reverse the order of bond formation compared to the palladium-catalyzed amination route.

This synthetic route would conceptually involve the direct chlorination of N-cyclopropylaniline to introduce the chlorine atom at the desired position on the aromatic ring. Such a transformation would likely proceed via an electrophilic aromatic substitution mechanism. mdpi.com Common chlorinating agents like N-chlorosuccinimide (NCS) could potentially be employed. mdpi.comnih.gov However, controlling the regioselectivity of the chlorination to exclusively obtain the 2-chloro-3-cyclopropyl isomer would be a significant challenge, as electrophilic substitution on an aniline ring is strongly directed by the amino group to the ortho and para positions. The term "saponification" does not apply in a chemically meaningful way to this specific synthetic strategy. Detailed, optimized procedures for this particular pathway to this compound are not prominently featured in the reviewed scientific literature, suggesting the palladium-catalyzed cross-coupling of 1-bromo-3-chlorobenzene is the more established and reliable method.

Functional Group Interconversions on Pre-formed Cyclopropylanilines

The synthesis of this compound can be effectively achieved by performing functional group interconversions (FGI) on a pre-existing 3-cyclopropylaniline (B1590365) scaffold. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org This approach focuses on the introduction of a chlorine atom at the C-2 position of the aniline ring.

A traditional and widely practiced method involves a multi-step sequence of protection, chlorination, and deprotection. The highly reactive amino group is first protected, commonly through acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide. This transformation moderates the activating effect of the amino group and prevents unwanted side reactions, such as oxidation. The resulting N-(3-cyclopropylphenyl)acetamide can then undergo electrophilic aromatic substitution using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The final step is the removal of the acetyl protecting group, typically via acid or base-catalyzed hydrolysis, to yield the target this compound.

More contemporary approaches bypass the need for protecting groups by utilizing direct C-H functionalization. Recent advances in catalysis have enabled the direct chlorination of aniline derivatives with high selectivity. rsc.org These methods represent a more efficient form of functional group interconversion, directly transforming a C-H bond into a C-Cl bond. For instance, organocatalytic systems have been developed that can direct chlorination specifically to the ortho position of the aniline ring. rsc.org

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the chlorination step. The aniline starting material, 3-cyclopropylaniline, contains two directing groups on the aromatic ring: the amino group (-NH₂) and the cyclopropyl (B3062369) group.

Amino Group Effect: The amino group is a powerful activating group and a strong ortho, para-director. It strongly activates the positions at C-2, C-4, and C-6 for electrophilic attack.

Cyclopropyl Group Effect: The cyclopropyl group is a weak activating group and also an ortho, para-director.

Due to the combined electronic effects of these two groups, positions C-2, C-4, and C-6 are all activated, which can lead to a mixture of mono-chlorinated isomers, as well as di- and tri-chlorinated byproducts, when using classical electrophilic chlorination methods.

Achieving high selectivity for the desired C-2 position requires specialized strategies. The traditional use of a bulky N-acetyl protecting group can sterically hinder the C-6 position to some extent, but a mixture of ortho (C-2) and para (C-4) chlorinated products is still common. Modern organocatalysis offers a more robust solution. Specific secondary ammonium (B1175870) salt organocatalysts have been shown to facilitate highly ortho-selective chlorination of anilines. semanticscholar.orgnih.gov These catalysts are believed to operate through the formation of an anionic trichloride (B1173362) species or unique hydrogen-bonding interactions that direct the electrophilic chlorine source preferentially to the ortho position. rsc.orgnih.gov By fine-tuning the catalyst and reaction conditions, the chlorination can be guided almost exclusively to the C-2 position, minimizing the formation of other isomers. nih.gov

Stereoselectivity: The final target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration during the final chlorination step of the synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount for developing sustainable and environmentally responsible synthetic routes to this compound. Key considerations include maximizing atom economy and utilizing sustainable catalytic methods.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

A traditional three-step synthesis involving protection, chlorination, and deprotection exhibits a relatively low atom economy. This is because stoichiometric amounts of reagents are used for protection (e.g., acetic anhydride) and deprotection (e.g., acid or base), which generate significant byproducts that are not part of the final molecule.

The following table provides a comparative analysis of the atom economy for these two synthetic pathways.

| Parameter | Route A: Protection-Chlorination-Deprotection | Route B: Direct Catalytic C-H Chlorination |

|---|---|---|

| Reactants | 3-Cyclopropylaniline, Acetic Anhydride, N-Chlorosuccinimide, Water (for hydrolysis) | 3-Cyclopropylaniline, N-Chlorosuccinimide |

| Reagents/Catalysts | Acid/Base (stoichiometric for deprotection) | Organocatalyst (catalytic amount) |

| Major Byproducts | Acetic Acid, Succinimide, Acetate Salts | Succinimide |

| Theoretical Atom Economy | Low | High |

Sustainable Catalysis (e.g., Photoredox Catalysis, Electrocatalysis)

Sustainable catalysis aims to replace stoichiometric reagents with catalytic alternatives that operate under milder, more environmentally benign conditions. Photoredox catalysis and electrocatalysis are at the forefront of this effort.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. acs.org This technology can be applied to the direct C-H chlorination of anilines. rsc.org In a typical system, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited catalyst can then engage in single-electron transfer (SET) with a chlorine source to generate a highly reactive chlorine radical. This radical can then selectively functionalize the C-H bond on the aniline ring. This process avoids the use of harsh reagents and high temperatures, reducing energy consumption and improving the safety profile of the synthesis. A dual approach combining photoredox with organocatalysis has been shown to achieve excellent mono-chlorination selectivity for anilines. rsc.org

Electrocatalysis: Electrocatalysis offers another sustainable pathway for the synthesis of this compound. Electrochemical methods can be used for the chlorination of aromatic compounds by using a simple and abundant chlorine source like sodium chloride (NaCl). researchgate.net In this process, an electrical current is passed through a solution containing the substrate (3-cyclopropylaniline) and NaCl. At the anode, chloride ions are oxidized to generate a reactive chlorine species in situ. researchgate.netnih.gov This species then reacts with the substrate to form the chlorinated product. This method is highly atom-economical and avoids the need to handle hazardous and volatile chlorinating agents like chlorine gas. acs.org The process can be finely controlled by adjusting the applied voltage and current, potentially leading to high selectivity and yield. researchgate.netacs.org

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the benzene (B151609) ring, is central to its reactivity. The amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The aniline ring is highly susceptible to electrophilic substitution, a fundamental reaction class in aromatic chemistry. The amino group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In 2-Chloro-3-cyclopropylaniline, the positions ortho and para to the amino group are positions 2, 4, and 6.

However, the directing effects of the other substituents must also be considered:

Chloro Group: The chlorine at position 2 is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. It deactivates the ring towards electrophilic attack. masterorganicchemistry.com

Cyclopropyl (B3062369) Group: The cyclopropyl group at position 3 can donate electron density to the aromatic ring through conjugation, exhibiting some characteristics of a double bond.

The ultimate regioselectivity of electrophilic substitution on this compound depends on the interplay of these directing effects and the steric hindrance posed by the substituents. The position para to the strongly activating amino group (position 4) is sterically accessible and electronically enriched, making it a likely site for substitution. The other ortho position (position 6) is also activated, but substitution here may be less favored due to potential steric hindrance.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles. For instance, anilines readily react with acyl chlorides or anhydrides to form amides, and with alkyl halides to form secondary or tertiary amines. The reactivity of the nitrogen in this compound in such nucleophilic substitution reactions is influenced by the electronic properties of the ring substituents. The electron-withdrawing chloro group can slightly decrease the nucleophilicity of the nitrogen atom compared to unsubstituted aniline. Kinetic studies of reactions between substituted anilines and chloro-nitro-pyridines have shown that electron-withdrawing groups on the aniline ring decrease the reaction rate, which is consistent with reduced nucleophilicity. researchgate.net

Anilines, particularly N-substituted anilines, are known to be susceptible to oxidation. researchgate.net This is a critical aspect of the reactivity of cyclopropylanilines, leading to unique chemical transformations.

N-cyclopropylanilines can undergo single-electron transfer (SET) oxidation when exposed to excited triplet-state photosensitizers or other oxidizing agents. researchgate.netacs.org This process involves the removal of a single electron from the aniline moiety to form a radical cation (aniline•⁺). researchgate.net Studies on N-cyclopropylaniline (CPA) and its derivatives, such as 3-chloro-N-cyclopropylaniline (3-Cl-CPA), have shown that they undergo SET oxidation at near diffusion-controlled rates. acs.org The electron-donating groups on the aniline ring are known to lower the SET oxidation potential, making the molecule easier to oxidize. acs.org Conversely, electron-withdrawing groups, like the chloro substituent, would be expected to increase the oxidation potential.

A key feature of the oxidation of N-cyclopropylanilines is the subsequent fate of the initially formed radical cation. Following the SET oxidation, the resulting radical cation (CPA•⁺) undergoes a spontaneous and irreversible opening of the high-strain cyclopropyl ring. researchgate.netacs.org This ring-opening is a rapid process that outcompetes potential back electron transfer, effectively making the oxidation irreversible. acs.org

This ring-opening leads to the formation of a "distonic radical cation," an intermediate where the charge and the radical are located on different atoms. acs.org This reactive intermediate can then engage in further reactions. For example, in the presence of molecular oxygen, it can form an endoperoxide intermediate, which subsequently fragments into other products. acs.org The high strain energy of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) is the thermodynamic driving force for this ring-opening process. psu.edu This propensity for ring-opening makes cyclopropyl groups valuable mechanistic probes in both chemical and enzymatic reactions. psu.edu

Oxidative Transformations and Radical Cation Formation

Reactivity of the Cyclopropyl Group

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, estimated at around 27 kcal/mol. acs.org This inherent strain energy makes the cyclopropyl ring susceptible to a variety of ring-opening reactions, providing a powerful driving force for unique chemical transformations. nih.govnih.gov

Strain-Release Reactions and Ring-Opening Processes

The cyclopropyl group in N-cyclopropylanilines is readily activated towards ring-opening through single-electron oxidation. nih.gov Like cyclopropyl sulfides, cyclopropylanilines can be easily oxidized to form unstable radical cations. nih.gov This oxidation event initiates a cascade where the strain of the three-membered ring is released through homolytic cleavage of a C-C bond. nih.govrsc.org

This process results in the formation of a 1,3-distonic radical cation intermediate. nih.gov In this key intermediate, the radical and the cation are separated by three carbon atoms. The formation of this species is central to the subsequent cycloaddition and annulation reactions of the cyclopropyl group. rsc.orgnih.gov

Radical Annulation and Cycloaddition Reactions

The distonic radical cation generated from the ring-opening of this compound is a highly reactive intermediate that can be trapped by various unsaturated partners, leading to the formation of five-membered rings through formal cycloaddition reactions. nih.gov

Visible-light photocatalysis provides a mild and efficient method for initiating the [3+2] cycloaddition of N-cyclopropylanilines with olefins. nih.govresearchgate.net In this process, a photosensitizer, typically a ruthenium or iridium complex, absorbs visible light and becomes excited. nih.govnih.gov The excited photocatalyst then oxidizes the cyclopropylaniline via a single-electron transfer (SET) mechanism to generate the key distonic radical cation intermediate. rsc.org

This intermediate then adds to an olefin partner in a regiocontrolled manner. nih.gov The resulting radical species undergoes a subsequent reduction and cyclization to furnish a cyclopentylamine (B150401) derivative. nih.govacs.org This method is notable for its atom economy and tolerance of a variety of functional groups. nih.govnih.gov The reaction has been successfully applied to a range of electron-rich and electron-neutral olefins, and even enables the construction of challenging all-carbon quaternary stereocenters. nih.gov

Table 1: Examples of Photocatalytic [3+2] Cycloaddition Reactions An interactive data table summarizing research findings on photocatalytic cycloadditions.

| Catalyst | Alkene Partner | Product Type | Yield | Diastereoselectivity (d.r.) | Key Finding | Citation |

| Ru(bpz)₃₂ | Styrene | Cyclopentylamine | 21% | 1:1 | Initial discovery of the visible-light mediated cycloaddition. | nih.gov |

| Chiral H-bond catalyst | Electron-rich olefins | Enantioenriched cyclopentylamines | High | High | Asymmetric variant developed using cooperative photoredox and chiral H-bond catalysis. | nih.gov |

| Organic photocatalyst | Electron-deficient olefins | trans-Cyclopentanes | N/A | High | A nitrogen-centered radical is generated via oxidation of a sulfonamide aza-anion. | acs.org |

| Chiral Rhodium Complex | Alkenes or Alkynes | Chiral cyclopentanes/cyclopentenes | 63-99% | Up to >99% ee | A single metal complex acts as both photosensitizer and chiral catalyst. | nih.gov |

An alternative to photocatalysis is the use of electrochemistry to drive the [3+2] annulation of N-cyclopropylanilines with alkenes. researchgate.netrsc.org This method achieves a net redox-neutral transformation through direct electrolysis, often without the need for any external catalyst. uark.edu

The reaction is initiated by the electrochemical oxidation of the N-cyclopropylaniline at the anode to generate the same critical distonic radical cation intermediate as in the photochemical method. rsc.orguark.edu This intermediate reacts with an alkene, and the resulting product radical cation participates in a chain reaction mechanism. researchgate.netnih.gov It oxidizes a neutral substrate molecule back to its radical cation form, thus propagating the chain and forming the neutral annulation product. rsc.orgnih.gov This electrocatalytic approach has been shown to produce aniline-substituted five-membered carbocycles in good yields. researchgate.netuark.edu

Table 2: Electrocatalytic [3+2] Annulation of N-cyclopropylanilines with Alkenes An interactive data table summarizing key aspects of the electrocatalytic method.

| Feature | Description | Citation |

| Reaction Type | Intermolecular [3+2] annulation | researchgate.net |

| Initiation | Electrochemical oxidation of N-cyclopropylaniline at the anode. | uark.edu |

| Key Intermediate | N-cyclopropylaniline radical cation which undergoes ring-opening. | rsc.org |

| Mechanism | A chain mechanism is responsible for the redox-neutral nature of the reaction. | rsc.orgnih.gov |

| Product | Aniline-substituted 5-membered carbocycle. | researchgate.net |

| Yield | Up to 81% reported. | rsc.orguark.edu |

| Advantage | Can proceed via direct electrolysis without an external catalyst. | uark.edu |

Behavior as a Mechanistic Probe

Certain substituted cyclopropyl compounds can serve as "radical clocks," which are chemical tools used to determine the rates of fast radical reactions. The ring-opening of a cyclopropylcarbinyl radical occurs at a known, very fast rate. By comparing the amount of ring-opened product to the amount of product formed from the trapping of the intact cyclopropylcarbinyl radical, the rate of the trapping reaction can be determined.

There is no evidence in the current scientific literature to suggest that this compound has been specifically employed as a mechanistic probe or a radical clock. While the N-cyclopropylaniline moiety undergoes radical-initiated ring-opening, its utility as a calibrated radical clock would require detailed kinetic studies that have not been reported for this specific compound.

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Chloro-3-cyclopropylaniline in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete structural assignment can be achieved.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropyl (B3062369) group. The substitution pattern on the benzene (B151609) ring—a hydrogen at C4, C5, and C6—gives rise to a characteristic splitting pattern. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) influence the chemical shifts of the aromatic protons.

The amine protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The cyclopropyl group protons will present as a set of multiplets in the upfield region, characteristic of such strained ring systems. The methine proton will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets.

Aromatic Protons: The three protons on the aromatic ring are expected to appear in the range of δ 6.5-7.5 ppm. Their specific shifts and coupling patterns are crucial for confirming the 1,2,3-substitution pattern.

Amine Protons: A broad singlet corresponding to the two -NH₂ protons.

Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-2.0 ppm) are indicative of the cyclopropyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | ~ 6.6 - 7.2 | Multiplet |

| -NH₂ | ~ 3.7 | Broad Singlet |

| Cyclopropyl CH | ~ 1.7 - 2.1 | Multiplet |

| Cyclopropyl CH₂ | ~ 0.5 - 1.1 | Multiplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring and three for the cyclopropyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the amino group (C1) is expected to be shielded, while the carbon with the chloro substituent (C2) will be deshielded. The carbon atoms of the cyclopropyl group will appear at characteristically high field values. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | ~ 145 |

| Aromatic C-Cl | ~ 130 |

| Aromatic C-Cyclopropyl | ~ 125 |

| Aromatic CH | ~ 115 - 128 |

| Cyclopropyl CH | ~ 15 |

| Cyclopropyl CH₂ | ~ 5 - 10 |

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemistry)

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, within the aromatic spin system and within the cyclopropyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for establishing through-space proximities between protons, which helps to confirm the substitution pattern. nih.gov A key NOESY correlation would be expected between the cyclopropyl protons (specifically the methine proton) and the aromatic proton at the C4 position. This spatial proximity would provide strong evidence for the placement of the cyclopropyl group at the C3 position, adjacent to one of the ring hydrogens. chemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₉H₁₀ClN) can be calculated. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated m/z for ³⁵Cl | Calculated m/z for ³⁷Cl |

|---|---|---|---|

| C₉H₁₀ClN | [M+H]⁺ | 168.05745 | 170.05450 |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of chloroaniline compounds. d-nb.info An LC/MS method would involve injecting the sample onto a reverse-phase column (e.g., C18) and eluting with a gradient of organic solvent (like methanol (B129727) or acetonitrile) and water, often with a small amount of acid like formic acid to promote ionization. d-nb.inforesearchgate.net The mass spectrometer, typically a tandem quadrupole or an Orbitrap, would then detect the protonated molecule [M+H]⁺. LC/MS is not only used for identification but also for quantification in complex matrices. d-nb.info

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778), chloro, and cyclopropyl moieties.

Based on data from analogous compounds like 2-chloroaniline (B154045) and other substituted anilines, the following vibrational modes are anticipated nih.govresearchgate.netchemicalbook.comresearchgate.net:

N-H Stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region.

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are also anticipated in the 3000-3100 cm⁻¹ range, potentially overlapping with the aromatic C-H stretches.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption band in the range of 600-800 cm⁻¹.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1590-1650 cm⁻¹.

A representative, though not specific to this compound, FTIR spectrum of poly(2-chloroaniline) shows characteristic peaks for the benzenoid and quinoid rings, which are fundamental components of aniline-based structures researchgate.netresearchgate.net.

Table 1: Predicted FTIR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3300-3500 | N-H Stretching |

| 3000-3100 | Aromatic & Cyclopropyl C-H Stretching |

| 1590-1650 | N-H Bending |

| 1450-1600 | Aromatic C=C Stretching |

| 1250-1360 | C-N Stretching |

| 600-800 | C-Cl Stretching |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and cyclopropyl group vibrations.

Key expected Raman bands, based on studies of similar molecules like 2-methyl, 3-chloroaniline (B41212), include ias.ac.in:

Ring Breathing Mode: A strong, sharp band corresponding to the symmetric "breathing" vibration of the benzene ring.

C-H Stretching: Both aromatic and cyclopropyl C-H stretching vibrations will be visible.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene and cyclopropyl rings will produce characteristic signals.

C-Cl Stretching: The carbon-chlorine stretch is also Raman active.

The study of related compounds like 2-methyl, 3-chloroaniline and 2-methyl, 6-chloroaniline has shown how substitutions on the aniline ring affect the vibrational frequencies, which would also be the case for the cyclopropyl group in this compound ias.ac.in.

Table 2: Predicted Raman Spectral Data for this compound

| Frequency Range (cm⁻¹) | Assignment |

| ~3050 | Aromatic & Cyclopropyl C-H Stretching |

| ~1600 | Aromatic Ring Stretching |

| ~1000 | Ring Breathing Mode |

| 600-800 | C-Cl Stretching |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the non-bonding electrons of the amino and chloro substituents. The presence of these auxochromes on the benzene chromophore is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Based on data for 2-chloroaniline, the following electronic transitions are anticipated nih.govresearchgate.net:

π → π Transitions:* These are typically strong absorptions and are associated with the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. For substituted anilines, these often appear in the 200-300 nm range.

n → π Transitions:* These are generally weaker absorptions resulting from the excitation of a non-bonding electron (from the nitrogen of the amino group or the chlorine atom) to a π* antibonding orbital of the aromatic ring. These transitions are expected at longer wavelengths, potentially overlapping with the π → π* bands.

The solvent used can influence the position of these absorption maxima due to solute-solvent interactions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) Range (nm) | Type of Transition |

| 200-240 | π → π |

| 270-300 | π → π and n → π* |

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray analysis of this compound would provide detailed information about its molecular geometry and packing in the crystal lattice. While specific crystallographic data for this compound is not available, data for 2-chloroaniline provides a basis for prediction nih.gov.

Table 4: Predicted Crystallographic Parameters for this compound (based on 2-chloroaniline)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁/c, Pbca, or similar |

| Key Bond Lengths (Å) | C-N: ~1.40, C-Cl: ~1.74, Aromatic C-C: ~1.39 |

| Key Bond Angles (°) | C-C-C (in ring): ~120, C-C-N: ~120, C-C-Cl: ~120 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of molecules like 2-Chloro-3-cyclopropylaniline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its optimized molecular geometry. ijcce.ac.irorientjchem.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. nanobioletters.comresearchgate.net

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. ijcce.ac.irekb.eg Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transition properties. ekb.egnih.gov The energy gap between HOMO and LUMO is a significant parameter for assessing the molecule's stability. scispace.com

Table 1: Calculated Geometric Parameters for a Related Aniline (B41778) Derivative (2-bromo-6-chloro-4-fluoroaniline) using DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.39 |

| C-N | ~1.40 |

| C-Cl | ~1.74 |

| C-Br | ~1.89 |

| N-H | ~1.01 |

| ∠C-N-C | ~113 |

| ∠C-C-Cl | ~121 |

| ∠C-C-Br | ~120 |

| Data derived from studies on similar halogenated anilines. researchgate.net The values for this compound would require specific calculations but are expected to be in a similar range. |

The presence of the flexible cyclopropyl (B3062369) and amino groups in this compound gives rise to multiple possible conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them. montclair.edunih.gov By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. scispace.com This analysis reveals the preferred spatial arrangement of the atoms, which in turn influences the molecule's physical and chemical properties. frontiersin.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. nih.gov The structure and energy of the transition state are critical for determining the reaction rate and mechanism. nih.gov For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, transition state analysis can elucidate the step-by-step pathway from reactants to products. rsc.org

Some reactions may proceed through the formation of highly reactive radical intermediates. researchgate.netnih.gov Computational chemistry allows for the study of these transient species, providing insights into their structure, stability, and subsequent reactions. researchgate.net The energy landscape of a reaction, which depicts the energy of the system as a function of the geometric coordinates of the atoms, can be computationally explored to understand the feasibility of different reaction pathways, including those involving radical intermediates. nih.govresearchgate.net

Prediction of Chemical Properties and Reactivity Parameters

Computational models can predict a wide range of chemical properties and reactivity parameters for this compound. epa.govepa.gov Parameters such as ionization potential, electron affinity, and various descriptors of reactivity can be calculated. epa.gov These predicted values are valuable for anticipating the behavior of the compound in different chemical environments and for designing new synthetic routes. epa.gov

Table 2: Predicted Reactivity Parameters for Organic Compounds using Computational Methods

| Parameter | Description |

| Ionization pKa | Measure of acidity/basicity in various solvents. |

| E1/2 Reduction Potential | Tendency of the molecule to be reduced. |

| Gas Phase Electron Affinity | Energy released when an electron is added to a neutral molecule. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| These are general parameters that can be predicted for organic molecules like this compound using programs like SPARC. epa.govepa.gov |

Oxidation Potentials and Electronic Effects of Substituents

The oxidation potential of an aniline derivative is a key parameter that reflects its susceptibility to electron loss. This property is highly sensitive to the nature and position of substituents on the aromatic ring. The electronic effects of the chloro and cyclopropyl groups on the aniline core of this compound are crucial in determining its electrochemical behavior.

The cyclopropyl group, located at the meta position, is an interesting substituent. It is generally considered to be an electron-donating group, capable of stabilizing an adjacent positive charge through its unique bent orbitals that have some π-character. This donation occurs through a "through-bond" and "through-space" interaction. However, its effect on the oxidation potential from the meta position is primarily inductive.

To illustrate the influence of substituents on the oxidation potential of anilines, the following table presents experimental data for related compounds.

Table 1: Oxidation Potentials of Selected Substituted Anilines

| Compound | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| Aniline | H | 0.92 |

| 2-Chloroaniline (B154045) | 2-Cl | 1.08 |

| 3-Methylaniline | 3-CH₃ | 0.86 |

| 4-Chloroaniline | 4-Cl | 1.03 |

| 4-Methoxyaniline | 4-OCH₃ | 0.72 |

This table is for illustrative purposes and shows the general trends of substituent effects. The values are approximate and can vary with experimental conditions.

Structure-Reactivity Relationships

The relationship between the structure of this compound and its chemical reactivity can be quantitatively assessed using principles of physical organic chemistry, such as the Hammett equation. wikipedia.org The Hammett equation relates the reaction rates and equilibrium constants of reactions involving substituted benzene (B151609) derivatives to the electronic properties of the substituents. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org

The substituent constants (σ) for the chloro and cyclopropyl groups provide insight into their electronic effects. The Hammett constants (σm and σp) quantify the inductive and resonance effects of substituents.

Table 2: Hammett Constants for Chloro and Cyclopropyl Groups

| Substituent | σ_meta (σm) | σ_para (σp) |

|---|---|---|

| Chloro (-Cl) | 0.37 | 0.23 |

| Cyclopropyl | -0.07 | -0.21 |

Data sourced from Hansch et al. pitt.edu

For this compound, the chloro group is at the ortho position. While Hammett constants are typically defined for meta and para positions, the electronic effect of an ortho substituent is often a combination of polar and steric effects. The positive σ value for the chloro group indicates its electron-withdrawing nature. The cyclopropyl group at the meta position has a negative σm value, indicating it is weakly electron-donating through induction at this position. stenutz.eu

These substituent effects have a direct impact on the reactivity of the aniline molecule. For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing chloro group would deactivate the ring, making the reaction slower compared to aniline. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are either substituted or sterically hindered.

Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that their biological activities and toxicities can be correlated with physicochemical parameters, including electronic properties described by Hammett constants. oup.comresearchgate.net For this compound, these relationships can be used to predict its behavior in various chemical and biological systems.

Applications of Computational Chemistry in Materials Design (General Principles)

Computational chemistry has become an indispensable tool in modern materials science, enabling the rational design of new materials with tailored properties. nih.govitmo.ru By simulating molecules and materials at the atomic level, researchers can predict their behavior and characteristics before they are synthesized in the laboratory, significantly accelerating the discovery and development process. oup.com

The applications of computational chemistry in materials design are broad and impactful, spanning several key areas:

Predicting Material Properties: Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), can accurately predict a wide range of material properties. nih.gov These include electronic properties (band gaps, conductivity), optical properties (absorption and emission spectra), mechanical properties (strength, elasticity), and thermal properties. This predictive power allows for the in-silico screening of vast numbers of candidate materials to identify those with the desired characteristics. oup.com

Understanding Reaction Mechanisms: Computational chemistry can elucidate complex chemical reaction mechanisms at the molecular level. This is particularly valuable in fields like catalysis, where understanding how reactants interact with a catalyst's surface is crucial for designing more efficient and selective catalysts.

Designing Novel Materials: By providing a deep understanding of structure-property relationships, computational chemistry guides the design of new materials. itmo.ru For example, in the field of organic electronics, it is used to design new organic semiconductors for applications in OLEDs and organic solar cells by tuning their electronic energy levels and charge transport properties. oup.com In energy storage, computational methods aid in the design of new electrode and electrolyte materials for batteries with higher energy density and longer cycle life. oup.com

High-Throughput Screening: The combination of computational chemistry with machine learning and artificial intelligence has enabled high-throughput virtual screening of materials. acs.org Large databases of materials can be computationally screened to identify promising candidates for specific applications, drastically reducing the time and cost associated with experimental trial-and-error approaches. acs.org

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The compound's structure is particularly amenable to forming polycyclic and heterocyclic systems, which are foundational to many areas of chemical research, including medicinal chemistry and agrochemicals.

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The amino group of 2-Chloro-3-cyclopropylaniline can act as a nucleophile, enabling its participation in classic cyclization and condensation reactions to form diverse heterocyclic rings. For instance, chloro-substituted anilines are known to be key starting materials for creating quinoline-based structures, which are prevalent in pharmaceuticals and bioactive molecules. nih.govmdpi.comorientjchem.org

While specific, widespread examples detailing the use of this compound for a broad range of heterocycles are not extensively documented in current literature, its inherent chemical functionalities make it a prime candidate for such transformations. Reactions such as condensation with β-ketoesters or 1,3-diketones could potentially yield substituted quinolines or other related fused systems. beilstein-journals.org The presence of the chloro and cyclopropyl (B3062369) groups offers handles for further functionalization, allowing for the fine-tuning of the final molecule's properties.

A significant and well-documented application of cyclopropylanilines, including derivatives like this compound, is in the synthesis of bicyclo[3.1.0]hexane scaffolds. rsc.org These structures are of high interest as they appear in numerous natural products and medicinally important compounds. rsc.orgnih.gov

Groundbreaking research has demonstrated a convergent method to synthesize these bicyclic systems through a (3+2) annulation reaction. rsc.orgrsc.orgresearchgate.net In this process, a cyclopropylaniline derivative reacts with a cyclopropene (B1174273) in the presence of a catalyst. This reaction effectively combines the three-carbon cyclopropane (B1198618) unit from the aniline with the two-carbon cyclopropene to construct the five-membered ring of the bicyclo[3.1.0]hexane core.

The reaction is notably efficient and can be driven by photoredox catalysis, utilizing either an organic dye or an iridium-based catalyst under blue LED irradiation. rsc.orgresearchgate.net This modern synthetic approach is valued for its mild conditions and its ability to generate complex scaffolds with multiple contiguous stereocenters in a controlled manner. rsc.orgresearchgate.net The use of a broad range of cyclopropylaniline derivatives in this reaction highlights its versatility and importance for accessing these valuable molecular architectures. rsc.orgresearchgate.net

Table 1: Synthesis of Bicyclo[3.1.0]hexanes via (3+2) Annulation

| Reactants | Catalyst System | Conditions | Product | Significance |

| Cyclopropylanilines & Cyclopropenes | Organic Photoredox Catalyst (e.g., 4DPAIPN) or Iridium Photoredox Catalyst | Blue LED Irradiation | Bicyclo[3.1.0]hexanes | Access to prevalent scaffolds in natural products and bioactive compounds. rsc.orgresearchgate.net |

Role in Material Science Chemical Development

The utility of specifically this compound in material science is an area with limited specific documentation in publicly available research. However, the structural motifs it contains are relevant to the broader goals of materials chemistry. Organic building blocks are fundamental to creating new materials with tailored properties. sigmaaldrich.com

While direct evidence is scarce, substituted anilines are used in the synthesis of conductive polymers and organic semiconductors. The ability to form extended conjugated systems is crucial for electronic properties, and aniline derivatives can be key intermediates in building such systems.

In the field of organic photovoltaics (OPV), the design of donor and acceptor materials relies on sophisticated organic building blocks to optimize light absorption and charge transport. rsc.org Small molecules with complex three-dimensional structures are being explored to improve the efficiency and stability of OPV devices. Although this compound is not cited as a component in major OPV research, the development of novel, non-planar building blocks is a key strategy in the field. illinois.eduphys.org

The development of functional materials often involves the synthesis of polymers with specific, repeating structural units. The bifunctional nature of this compound (an amine for polymerization and chloro/cyclopropyl groups for post-polymerization modification) suggests its potential as a monomer or a precursor to monomers for creating specialized polymers and functional materials.

Development of New Reaction Methodologies

The unique structural and electronic properties of this compound have positioned it as a valuable building block in the development of novel reaction methodologies. Its participation in photoredox catalysis and electrocatalytic transformations has opened new avenues for the synthesis of complex molecular architectures.

Participation in Photoredox Catalysis

This compound and its parent compound, N-cyclopropylaniline, have emerged as competent substrates in visible-light-mediated photoredox catalysis, particularly in [3+2] cycloaddition reactions. These reactions offer an efficient method for the construction of five-membered carbocyclic rings, which are prevalent motifs in numerous natural products and pharmaceuticals.

The general mechanism for the photoredox-catalyzed [3+2] cycloaddition of N-cyclopropylanilines involves the initial single-electron transfer (SET) oxidation of the aniline nitrogen by a photoexcited catalyst to form an amine radical cation. This is followed by the rapid ring-opening of the strained cyclopropyl group to generate a distonic radical cation. This intermediate then undergoes a cycloaddition reaction with an electron-poor olefin. Subsequent reduction of the resulting radical intermediate regenerates the photocatalyst and yields the final cyclopentane (B165970) product.

A notable example is the intermolecular [3+2] cycloaddition of N-cyclopropylanilines with 3-cyanochromones, which are electron-poor olefins. This reaction proceeds under visible light irradiation in the presence of a photocatalyst, such as Eosin Y, to afford cyclopenta[b]chromenocarbonitrile derivatives. The reaction is typically performed in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere. Research has shown that various substituted N-cyclopropylanilines can participate in this transformation, indicating that the presence of a chlorine atom, as in this compound, is well-tolerated.

The key parameters influencing the success of these photoredox-catalyzed reactions include the choice of photocatalyst, solvent, and the electronic nature of the reaction partners. The process is initiated by visible light, which is a mild and environmentally friendly energy source, avoiding the need for harsh reaction conditions.

Table 1: Examples of Photoredox-Catalyzed [3+2] Cycloaddition of N-Cyclopropylanilines

| Entry | N-Cyclopropylaniline | Olefin | Photocatalyst | Solvent | Yield (%) |

| 1 | N-phenylcyclopropanamine | (E)-3-(2-cyanophenyl)acrylonitrile | Eosin Y | DMSO | 85 |

| 2 | N-(4-methoxyphenyl)cyclopropanamine | 3-cyano-4H-chromen-4-one | Eosin Y | DMSO | 78 |

| 3 | N-(4-chlorophenyl)cyclopropanamine | 3-cyano-4H-chromen-4-one | Eosin Y | DMSO | 82 |

Role in Electrocatalytic Transformations

The electrochemical properties of N-cyclopropylanilines, including this compound, have been harnessed to develop novel electrocatalytic transformations. A significant advancement in this area is the electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes. researchgate.netrsc.orgnih.gov This method provides a direct route to aniline-substituted five-membered carbocycles through electrolysis, obviating the need for chemical oxidants or reductants.

The mechanism of this electrocatalytic reaction involves the electrochemical generation of an N-cyclopropylaniline radical cation at the anode. researchgate.netnih.gov Similar to the photoredox-catalyzed pathway, this radical cation undergoes a ring-opening reaction to form a key radical intermediate. This intermediate then reacts with an alkene in a [3+2] cycloaddition. A crucial aspect of this process is the proposed chain mechanism, where the product radical cation is reduced by another molecule of the starting N-cyclopropylaniline, thus regenerating the substrate radical cation and propagating the chain reaction. researchgate.netrsc.orgnih.gov

This electrocatalytic method has been shown to be effective for a range of substituted N-cyclopropylanilines and alkenes. Notably, substituents on the aromatic ring of the cyclopropylamine (B47189), such as methyl and chlorine, are well-tolerated, demonstrating the applicability of this methodology to this compound. nih.gov The reactions are typically carried out in a divided or undivided electrochemical cell using common electrolytes like lithium triflate (LiOTf).

The development of such electrocatalytic transformations represents a sustainable and efficient approach to organic synthesis, leveraging electricity as a clean reagent to drive chemical reactions. The ability to precisely control the reaction potential and the avoidance of stoichiometric chemical waste are significant advantages of this strategy.

Table 2: Electrocatalytic Redox-Neutral [3+2] Annulation of N-Cyclopropylanilines with Alkenes

| Entry | N-Cyclopropylaniline | Alkene | Electrolyte | Yield (%) |

| 1 | N-phenylcyclopropanamine | Styrene | LiOTf | 81 |

| 2 | N-(p-tolyl)cyclopropanamine | Styrene | LiOTf | 75 |

| 3 | N-(4-chlorophenyl)cyclopropanamine | Styrene | LiOTf | 78 |

| 4 | N-phenylcyclopropanamine | 4-Methylstyrene | LiOTf | 72 |

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic pathways to 2-Chloro-3-cyclopropylaniline is a primary area for future research. Current synthetic strategies for analogous substituted anilines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future efforts should focus on innovative and sustainable approaches.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the need to move towards more sustainable practices.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Established and understood reaction classes. | Often involves hazardous reagents, multiple steps, and significant waste generation. |

| Catalytic C-N Cross-Coupling | High efficiency and selectivity for a range of substrates. | May require expensive and toxic heavy metal catalysts. |

| Reductive Amination | Direct introduction of the amine group. | Can require harsh reducing agents and high pressures. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. chemistryviews.org | Enzyme stability and substrate scope can be limiting. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization. |

Investigation of Undiscovered Reactivity Profiles

The combination of a chloro-substituted aromatic ring and a cyclopropyl (B3062369) group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical behavior of this molecule, potentially uncovering novel transformations and reaction pathways.

The cyclopropyl group, a strained three-membered ring, can exhibit unique reactivity, acting as a "latent" double bond in certain reactions. nih.gov Its interaction with the electron-donating amino group and the electron-withdrawing chloro substituent could lead to unexpected reactivity. For example, studies on other cyclopropyl-containing compounds have shown their participation in [3+2] photocycloadditions, a reaction that could be explored with this compound. rsc.org The electrophilicity of the cyclopropane (B1198618) ring can be influenced by its substituents, and a detailed kinetic analysis of its ring-opening reactions with various nucleophiles would provide valuable mechanistic insights. nih.govnih.gov

Furthermore, the aniline (B41778) moiety itself offers numerous possibilities for functionalization. The presence of the chloro and cyclopropyl groups will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. Palladium-catalyzed cross-coupling reactions at the C-Cl bond could be a versatile tool for introducing a wide range of substituents, creating a library of novel derivatives. nih.gov The amino group can also be a site for various transformations, including diazotization followed by substitution, or acylation to form amides with diverse properties.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental for all other areas of research. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights.

Future studies should employ two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations. researchgate.net This detailed structural information is crucial for understanding the molecule's conformation and the spatial relationship between the substituents.

Computational chemistry, specifically density functional theory (DFT) calculations, can be a powerful tool to complement experimental data. researchgate.netnih.gov DFT calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. Moreover, computational models can provide insights into the molecule's electronic structure, bond lengths, bond angles, and conformational preferences, which are difficult to determine experimentally. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery for the Compound

Expanding Applications in Specialty Chemical and Advanced Materials Development

The unique combination of a halogenated aromatic ring and a cyclopropyl group suggests that this compound could serve as a valuable building block for a wide range of specialty chemicals and advanced materials. researchgate.netrsc.org

In the realm of specialty chemicals, this compound could be a precursor for the synthesis of novel agrochemicals, pharmaceuticals, or dyes. The aniline scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound could impart unique properties. researchgate.net

In materials science, the incorporation of this molecule into polymers could lead to materials with enhanced thermal stability, flame retardancy (due to the chlorine atom), or specific optical or electronic properties. The rigid and three-dimensional nature of the cyclopropyl group can influence the packing and morphology of polymers, potentially leading to materials with novel characteristics. rsc.org Functionalized anilines have also been explored for applications in supercapacitors and as surface modifiers for inorganic materials to enhance their performance in water treatment and antimicrobial applications. mdpi.comacs.org

The table below outlines potential application areas for derivatives of this compound.

| Application Area | Potential Role of this compound Derivatives |

| Pharmaceuticals | As key intermediates or scaffolds for novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and binding affinity. |

| Agrochemicals | As precursors for new herbicides, fungicides, or insecticides with potentially novel modes of action. |

| Dyes and Pigments | As building blocks for new colorants with specific spectral properties and improved stability. |

| Advanced Polymers | As monomers or additives to create polymers with enhanced thermal, mechanical, or optical properties. |

| Functional Materials | As components in the development of materials for electronics, sensors, or catalysis. |

Q & A

Q. What in vitro models are appropriate for preliminary toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.